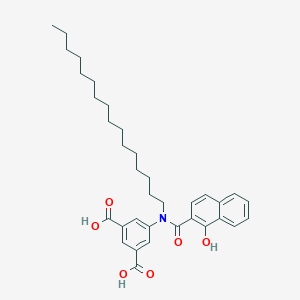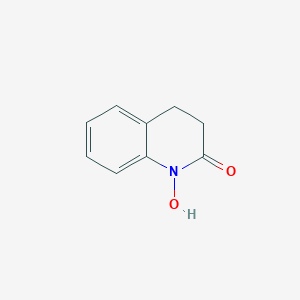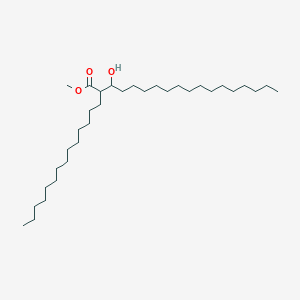
Methyl 3-hydroxy-2-tetradecyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2-tetradecyloctadecanoate, also known as Methyl 3-hydroxy-2-tetradecyloctadecanoate, is a fatty acid methyl ester that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Novel Phospholipid Biosynthesis
Datta and Takayama (1993) identified a novel phospholipid containing 3-oxo-2-tetradecyloctadecanoate (dehydrocorynomycolate) in Corynebacterium diphtheriae. They found that this complex phospholipid, composed of dehydrocorynomycolate, a phosphate group, diacylglycerol, and an amine-containing component, is synthesized in an ATP-dependent manner, highlighting a unique biosynthetic pathway in bacteria (Datta & Takayama, 1993).
Lipopolysaccharide Analysis
Mielniczuk et al. (1992) utilized 3-hydroxytetradecanoic acids, closely related to Methyl 3-hydroxy-2-tetradecyloctadecanoate, as chemical markers in lipopolysaccharides analysis. Their study demonstrates the utility of these compounds in identifying bacterial lipopolysaccharides using gas chromatography-mass spectrometry, an essential technique in microbiology and pharmacology (Mielniczuk et al., 1992).
Synthesis of Anti-Tumor and Anti-Obesity Agents
Tripathi and Kumar (2012) described a method for synthesizing key chiral building blocks for anti-tumor and anti-obesity agents, including tetrahydrolipstatin and tetrahydroesterastin. This involves a process using hydrolytic kinetic resolution and sequential reactions, highlighting the importance of Methyl 3-hydroxy-2-tetradecyloctadecanoate in medicinal chemistry (Tripathi & Kumar, 2012).
Oxidative Cyclization in Organic Synthesis
Hashmi et al. (1984) conducted a study on oxidative cyclization involving hydroxy fatty esters, including Methyl 3-hydroxy-2-tetradecyloctadecanoate, producing various cyclic derivatives. This work is significant in organic chemistry for the synthesis of complex molecules (Hashmi et al., 1984).
Enantioselective Synthesis in Pharmaceutical Production
Birk et al. (2006) reported an enantioselective synthesis of Orlistat, an anti-obesity drug, using asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxy-tetradecanoate. This research is crucial for developing efficient and scalable pharmaceutical manufacturing processes (Birk et al., 2006).
Propriétés
Numéro CAS |
17369-87-8 |
|---|---|
Nom du produit |
Methyl 3-hydroxy-2-tetradecyloctadecanoate |
Formule moléculaire |
C33H66O3 |
Poids moléculaire |
510.9 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3 |
Clé InChI |
NCKLMYIJGWLHIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



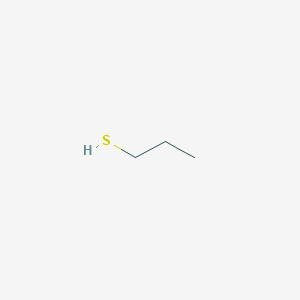
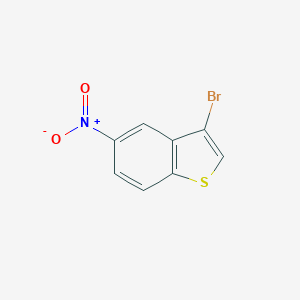
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

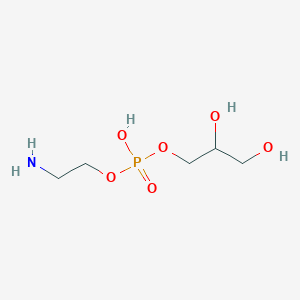
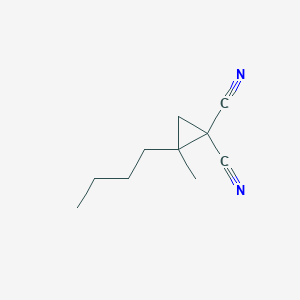
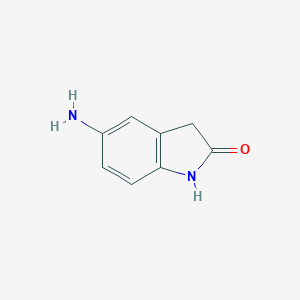
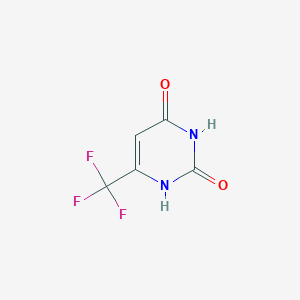


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

